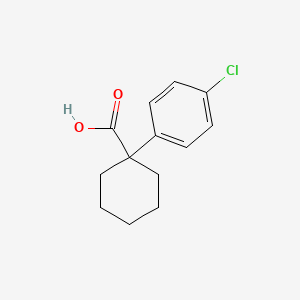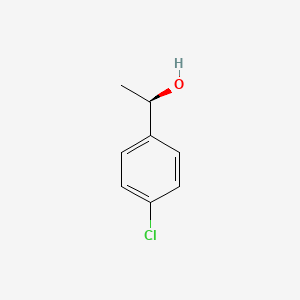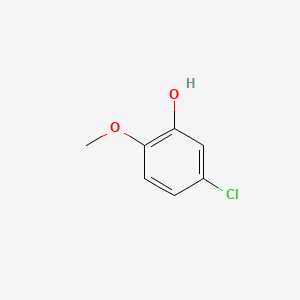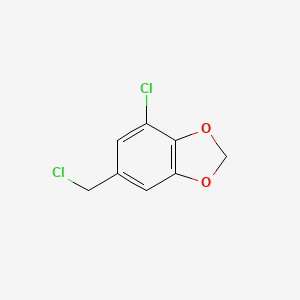
4-Chloro-6-(chloromethyl)-1,3-benzodioxole
Vue d'ensemble
Description
Synthesis Analysis
- Subsequently, the chloromethyl group is introduced at the appropriate position to form 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .
4.
Chemical Reactions Analysis
4-Chloro-6-(chloromethyl)-1,3-benzodioxole serves as a convenient intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These derivatives may exhibit useful pharmacological properties .
Applications De Recherche Scientifique
Chloromethylation Catalyst
One significant application of 1,3-benzodioxole derivatives, closely related to 4-Chloro-6-(chloromethyl)-1,3-benzodioxole, is in chloromethylation reactions. A study demonstrated the chloromethylation of 1,3-benzodioxole using aqueous formaldehyde and hydrogen chloride gas in the presence of micellar catalysts, achieving high selectivity and conversion rates with negligible by-products. This process highlights the role of benzodioxole derivatives in synthesizing piperonyl chloride, a compound with various industrial applications (Mou Li, 2000).
Antimicrobial Agents
Linked heterocyclic compounds containing 1,3-benzodioxole moieties have been synthesized and shown to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. The presence of the 1,3-benzodioxole group in these compounds contributes to their inhibitory activity, underscoring the potential of benzodioxole derivatives in developing new antimicrobial agents (Cherkupally Sanjeeva Reddy et al., 2010).
Antifungal Agents
Further research into 4-aminoquinolines bearing a 1,3-benzodioxole moiety revealed their effectiveness as potential antifungal agents. Some synthesized compounds showed significant inhibitory activities against phytopathogenic fungi, indicating the usefulness of 1,3-benzodioxole derivatives in creating environmentally friendly and effective antifungal agents (Rui Yang et al., 2021).
Photopolymerization Initiators
A study on the use of 1,3-benzodioxole (BDO) derivatives in photopolymerization processes found that BDO can act as an effective coinitiator for certain photopolymerization reactions. Although BDO itself showed a low rate of polymerization initiation, it indicates the potential of benzodioxole derivatives in the field of photocuring and polymer science (Suqing Shi et al., 2007).
Propriétés
IUPAC Name |
4-chloro-6-(chloromethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLZHMSBAYVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(chloromethyl)-1,3-benzodioxole | |
CAS RN |
885531-04-4 | |
| Record name | 4-chloro-6-(chloromethyl)-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



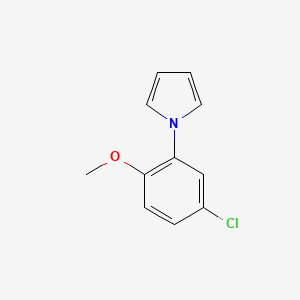
![[(3-Chloro-1,1'-biphenyl-4-yl)oxy]acetic acid](/img/structure/B3024722.png)
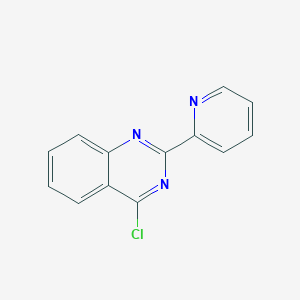
![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3024726.png)
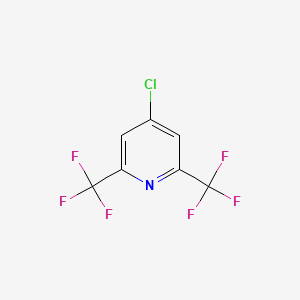
![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3024728.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B3024730.png)
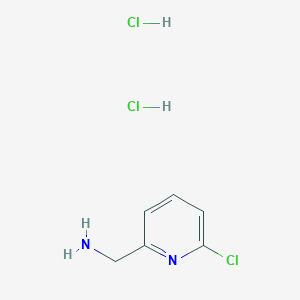
![4-Chloro-2-[(ethylamino)methyl]phenol](/img/structure/B3024733.png)
